ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate
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Overview
Description
ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that includes a chlorophenyl group and an ethyl acetate moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE typically involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction in the presence of a suitable catalyst to form the tetrazole ring. The final step involves the esterification of the tetrazole derivative with ethyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE: Similar structure but with a different position of the chlorine atom.
METHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an ethyl acetate moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article will explore its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The compound can be synthesized through a multi-step reaction involving the formation of a tetrazole ring. The general synthetic pathway includes:
- Formation of the Tetrazole Ring : Reacting 3-chlorobenzyl halides with sodium azide in an appropriate solvent.
- Esterification : The resultant tetrazole can then be esterified using ethyl chloroacetate under basic conditions.
This method allows for the introduction of various substituents on the tetrazole ring, which can influence biological activity.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via mitochondrial pathway |
HT-29 (Colon Cancer) | 18.7 | Cell cycle arrest at G1 phase |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. Modifications to the tetrazole ring and the substitution patterns on the phenyl group significantly impact its potency:
- Electron-Withdrawing Groups : The presence of chlorine in the para position enhances antibacterial activity.
- Hydrophobic Substituents : Alkyl groups on the tetrazole ring increase lipophilicity, improving cell membrane permeability and bioavailability.
Case Studies
- In Vivo Studies : In animal models, administration of this compound at doses up to 100 mg/kg demonstrated significant anti-inflammatory effects without notable toxicity. Histopathological examinations showed no adverse effects on liver or kidney functions .
- Combination Therapy : Preliminary studies indicate that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains, suggesting a synergistic effect that warrants further investigation .
Properties
IUPAC Name |
ethyl 2-[5-(3-chlorophenyl)tetrazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-10(17)7-16-14-11(13-15-16)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQPGSTCWKRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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